molecular formula C39H50N4O3 B13583953 N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide

N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide

Cat. No.: B13583953
M. Wt: 622.8 g/mol
InChI Key: VWBQUAMKHIBZSG-YTTGMZPUSA-N
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Description

N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexylmethyl group, and a triphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using cyclohexylmethyl chloride and a suitable base.

    Coupling with the Triphenylpropanamide Moiety: The final step involves coupling the piperidine derivative with the triphenylpropanamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the cyclohexylmethyl group.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylmethyl-N-(5-phenylpentyl)amine
  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide

Uniqueness

N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide is unique due to its combination of a piperidine ring, a cyclohexylmethyl group, and a triphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C39H50N4O3

Molecular Weight

622.8 g/mol

IUPAC Name

N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide

InChI

InChI=1S/C39H50N4O3/c44-36(41-27-32-16-13-25-43(30-32)29-31-14-5-1-6-15-31)23-24-40-38(46)28-42-37(45)26-39(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h2-4,7-12,17-22,31-32H,1,5-6,13-16,23-30H2,(H,40,46)(H,41,44)(H,42,45)/t32-/m0/s1

InChI Key

VWBQUAMKHIBZSG-YTTGMZPUSA-N

Isomeric SMILES

C1CCC(CC1)CN2CCC[C@H](C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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